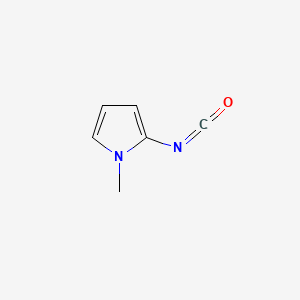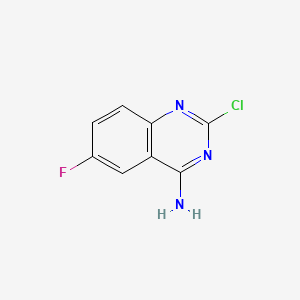
2-Chloro-6-fluoroquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoroquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoroquinazolin-4-amine typically involves the reaction of 2-amino-4-fluorobenzoic acid with various reagents. One common method includes the use of phosphorus oxychloride (POCl3) to facilitate the cyclization process, forming the quinazoline ring . The reaction conditions often require heating and the presence of a base to neutralize the acidic by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
2-Chloro-6-fluoroquinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
作用机制
The mechanism of action of 2-Chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer activity, it may inhibit the function of certain kinases involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-Chloro-4-fluoroquinazoline: Similar structure but lacks the amine group at the 4-position.
6-Fluoroquinazolin-4-amine: Similar structure but lacks the chlorine atom at the 2-position.
2-Chloroquinazolin-4-amine: Similar structure but lacks the fluorine atom at the 6-position.
Uniqueness
2-Chloro-6-fluoroquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
2-chloro-6-fluoroquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-8-12-6-2-1-4(10)3-5(6)7(11)13-8/h1-3H,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIRCNIDSMQRAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653123 |
Source


|
| Record name | 2-Chloro-6-fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192323-44-7 |
Source


|
| Record name | 2-Chloro-6-fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyrazolo[1,5-a][1,2,4]triazolo[1,5-c][1,3,5]triazine](/img/structure/B573648.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 7-acetyl-, (endo,anti)- (9CI)](/img/new.no-structure.jpg)
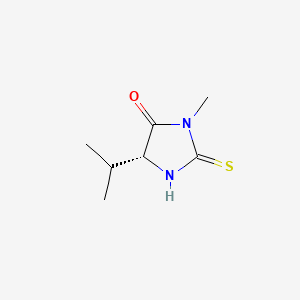

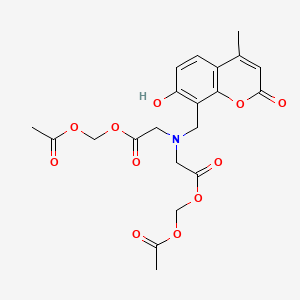
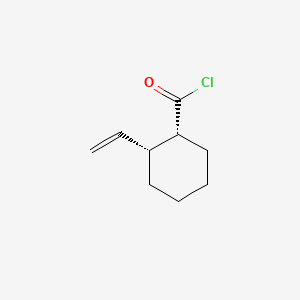
amino}-6-(4-morpholinyl)benzenesulfonic acid](/img/structure/B573658.png)
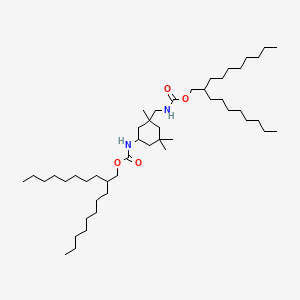
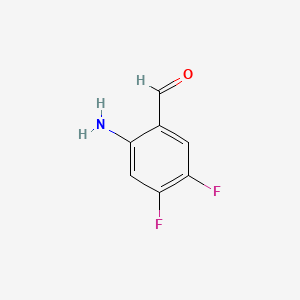
![4-{[5-(Dimethylamino)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B573661.png)
![Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B573668.png)
